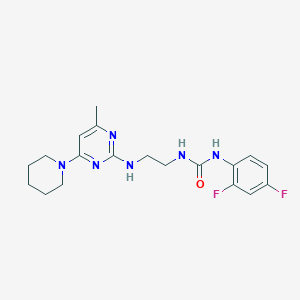
1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea is a complex organic compound characterized by its unique chemical structure. This compound features a difluorophenyl group, a piperidinyl-substituted pyrimidinyl moiety, and an ethylurea segment, making it a molecule of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the difluorophenyl derivative The initial step may include the reaction of 2,4-difluorobenzonitrile with an appropriate amine to form the corresponding amide
Industrial Production Methods: In an industrial setting, the synthesis of this compound is likely to be scaled up using continuous flow chemistry or batch processing. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The difluorophenyl group can be oxidized to form difluorobenzoic acid derivatives.
Reduction: The pyrimidinyl ring can be reduced to form corresponding amines.
Substitution: The piperidinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Difluorobenzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyrimidinyl amines.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe in biological studies to understand the interaction with biological macromolecules.
Industry: Use in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The difluorophenyl group may interact with enzymes or receptors, while the piperidinyl group can influence the binding affinity and selectivity of the compound. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1-(2,4-Difluorophenyl)biguanide: Similar difluorophenyl group but different core structure.
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-ylamine: Similar pyrimidinyl group but lacks the urea linkage.
Ethylurea derivatives: Similar urea segment but different aromatic and heterocyclic components.
Uniqueness: The uniqueness of 1-(2,4-Difluorophenyl)-3-(2-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)amino)ethyl)urea lies in its combination of difluorophenyl, piperidinyl, and urea functionalities, which provide a distinct chemical profile and potential for diverse applications.
Propriétés
IUPAC Name |
1-(2,4-difluorophenyl)-3-[2-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F2N6O/c1-13-11-17(27-9-3-2-4-10-27)26-18(24-13)22-7-8-23-19(28)25-16-6-5-14(20)12-15(16)21/h5-6,11-12H,2-4,7-10H2,1H3,(H,22,24,26)(H2,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBPKWIODPVDBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)NC2=C(C=C(C=C2)F)F)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1'-(3,4-difluorobenzoyl)-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2786961.png)
![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786963.png)

![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2786965.png)
![8-(4-fluorophenyl)-N-(2-methoxyethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2786966.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2786969.png)
![Ethyl 5-acetamido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2786970.png)


![1-[(2S)-2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2786977.png)


![N-(2-ethoxyphenyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2786981.png)

